Picenadol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picenadol Hydrochloride is a 4-phenylpiperidine derivative that was developed as an opioid analgesic drug by Eli Lilly in the 1970s . It is known for its mixed agonist-antagonist properties, which result from the racemic mixture of its enantiomers. One enantiomer acts as a pure μ-opioid agonist, while the other functions as an antagonist . This unique combination makes this compound an effective analgesic with a relatively low potential for abuse and physical dependence .
Preparation Methods
The synthesis of Picenadol Hydrochloride involves several steps. One synthetic route includes the methylation of 2-methyl-3-propyl-3-(3-methoxyphenyl)-1-pyrroline with dimethyl sulfate in refluxing butanone, followed by reaction with HBF4 in ethanol . Another method involves the preparation of substituted formamidine and substituted N-iminomethyl piperidine . These methods highlight the complexity and precision required in the synthesis of this compound.
Chemical Reactions Analysis
Picenadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Picenadol Hydrochloride has been investigated for various scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactions of 4-phenylpiperidine derivatives.
Biology: It is used to study the interactions of opioid receptors and the effects of mixed agonist-antagonist compounds.
Mechanism of Action
Picenadol Hydrochloride exerts its effects through its interaction with opioid receptors. The (3S,4R) isomer acts as a μ-opioid agonist, while the (3R,4S) isomer functions as an antagonist . This dual action results in effective pain relief with a lower risk of abuse and physical dependence. The compound has high affinity for both the mu and delta receptors but a markedly lower affinity for the kappa receptor .
Comparison with Similar Compounds
Picenadol Hydrochloride is unique due to its mixed agonist-antagonist properties. Similar compounds include:
Pethidine (Meperidine): An opioid analgesic with similar efficacy but higher abuse potential.
Pentazocine: Another mixed agonist-antagonist opioid with more pronounced κ-opioid activity, which can cause undesirable side effects.
Ketobemidone: An opioid analgesic with different receptor affinities and side effect profiles.
These comparisons highlight the uniqueness of this compound in providing effective analgesia with a lower risk of abuse and dependence.
Properties
CAS No. |
74685-16-8 |
---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H/t13-,16-;/m1./s1 |
InChI Key |
GUSQVRBQQVKTMO-OALZAMAHSA-N |
SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Isomeric SMILES |
CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.